QUISQUALIC ACID

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

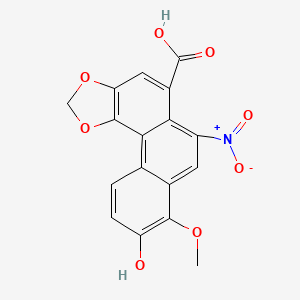

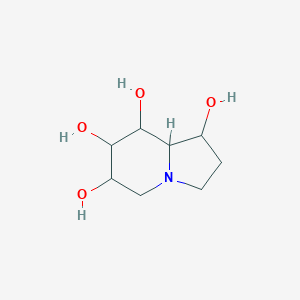

Quisqualic acid is a naturally occurring excitatory amino acid found in the seeds of the Quisqualis species. It is known for its potent agonistic effects on the AMPA, kainate, and group I metabotropic glutamate receptors. This compound has been extensively studied for its role in excitotoxicity and its applications in neuroscience research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Quisqualic acid can be synthesized through various methods. One approach involves the cyclization of an amide ester to form a hydantoin analog, followed by reductive amination and subsequent cyclization of a substituted ethylenediamine with carbonyldiimidazole . Another method includes the use of methyl 2-amino-3-(2,4-dioxoimidazolidin-1-yl)propanoate and methyl 2-amino-3-(2-oxoimidazolidin-1-yl)propanoate as intermediates .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis methods mentioned above can be scaled up for larger production if needed.

Análisis De Reacciones Químicas

Types of Reactions: Quisqualic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.

Aplicaciones Científicas De Investigación

Quisqualic acid has numerous applications in scientific research:

Neuroscience: It is used to study excitotoxicity and neuronal damage by selectively destroying neurons in the brain or spinal cord.

Pharmacology: this compound serves as a tool to investigate the function of glutamate receptors and their role in various neurological disorders.

Biochemistry: It is used to mimic L-glutamic acid, a neurotransmitter in the central nervous system, to study its effects on neuronal signaling.

Mecanismo De Acción

Quisqualic acid exerts its effects by acting as an agonist at two subsets of excitatory amino acid receptors: ionotropic receptors that directly control membrane channels and metabotropic receptors that indirectly mediate calcium mobilization from intracellular stores . This activation leads to the depolarization of neurons and can cause excitotoxicity, resulting in neuronal damage and loss .

Comparación Con Compuestos Similares

L-Glutamic Acid: A neurotransmitter in the central nervous system that quisqualic acid mimics.

Kainic Acid: Another potent agonist of kainate receptors, similar to this compound.

AMPA: An agonist of AMPA receptors, similar in function to this compound.

Uniqueness: this compound is unique due to its high potency as an agonist of multiple glutamate receptors, making it a valuable tool in neuroscience research for studying excitotoxicity and neuronal signaling .

Propiedades

IUPAC Name |

2-amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O5/c6-2(3(9)10)1-8-4(11)7-5(12)13-8/h2H,1,6H2,(H,9,10)(H,7,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNFTDCKZKHJSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N1C(=O)NC(=O)O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B7824463.png)

![(1S,2R,18R,22S,25R,28R,40R)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B7824464.png)

![5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4-diol](/img/structure/B7824506.png)